ethyl 2-{5-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}acetate
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Overview
Description
Ethyl 2-{5-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}acetate is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various scientific and industrial applications .
Preparation Methods
The synthesis of ethyl 2-{5-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}acetate typically involves the Suzuki–Miyaura coupling reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The process involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds . Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 2-{5-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}acetate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 2-{5-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-{5-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets . For example, it may inhibit enzymes involved in inflammatory pathways by binding to their active sites . The compound’s effects are mediated through the inhibition of key signaling molecules such as NF-kB and ATF4 .
Comparison with Similar Compounds
Ethyl 2-{5-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}acetate can be compared with other similar compounds, such as:
Mthis compound: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
2-Methyl-4-{5-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}acetate: This compound features a methyl group at the 2-position of the tetraazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2/c1-2-21-10(20)7-19-17-11(16-18-19)8-3-5-9(6-4-8)12(13,14)15/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZDUUHYPWUQIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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